molecular formula C17H23NO4 B13538395 (S)-2-(Cbz-amino)-2-cycloheptylacetic Acid

(S)-2-(Cbz-amino)-2-cycloheptylacetic Acid

Katalognummer: B13538395
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: PZIUQFTXXBHUPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(benzyloxy)carbonyl]amino}-2-cycloheptylacetic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and a cycloheptyl group attached to the acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(benzyloxy)carbonyl]amino}-2-cycloheptylacetic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the cycloheptyl group. One common method involves the reaction of cycloheptyl bromide with glycine in the presence of a base to form the cycloheptylglycine intermediate. This intermediate is then protected with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(benzyloxy)carbonyl]amino}-2-cycloheptylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptyl ketones or carboxylic acids, while reduction can produce cycloheptyl alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-{[(benzyloxy)carbonyl]amino}-2-cycloheptylacetic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-2-cycloheptylacetic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl (Cbz) group can protect the amino group during chemical reactions, allowing for selective modifications at other sites. The cycloheptyl group can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 2-{[(benzyloxy)carbonyl]amino}-2-cycloheptylacetic acid lies in its cycloheptyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C17H23NO4

Molekulargewicht

305.4 g/mol

IUPAC-Name

2-cycloheptyl-2-(phenylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C17H23NO4/c19-16(20)15(14-10-6-1-2-7-11-14)18-17(21)22-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,1-2,6-7,10-12H2,(H,18,21)(H,19,20)

InChI-Schlüssel

PZIUQFTXXBHUPI-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.